molecular formula C17H25N3Na2O17P2 B8034461 Uridine 5'-diphospho-N-acetylgalactosamine disodium salt

Uridine 5'-diphospho-N-acetylgalactosamine disodium salt

Cat. No.: B8034461
M. Wt: 651.3 g/mol
InChI Key: HXWKMJZFIJNGES-AMMUOFBGSA-L
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Description

Uridine 5'-diphospho-N-acetylgalactosamine disodium salt is a useful research compound. Its molecular formula is C17H25N3Na2O17P2 and its molecular weight is 651.3 g/mol. The purity is usually 95%.
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Biological Activity

Uridine 5'-diphospho-N-acetylgalactosamine disodium salt (UDP-GalNAc) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in glycosylation. It serves as a substrate for polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), which are responsible for the transfer of N-acetylgalactosamine (GalNAc) residues to serine and threonine residues on proteins, initiating O-glycosylation. This article explores the biological activity of UDP-GalNAc, its applications, and recent research findings.

  • Chemical Formula : C17H25N3Na2O17P2
  • CAS Number : 108320-87-2
  • Molecular Weight : 555.4 g/mol

Biological Functions

UDP-GalNAc is involved in several key biological functions:

  • Glycosylation : UDP-GalNAc is essential for the synthesis of glycoproteins and glycolipids through O-glycosylation, which impacts protein stability, recognition, and signaling.
  • Chitin Synthesis : It acts as a precursor in the biosynthesis of chitin, a vital component in the cell walls of fungi and the exoskeletons of arthropods .
  • Cell Signaling : The glycosylation patterns influenced by UDP-GalNAc can modulate cell signaling pathways, affecting cellular communication and immune responses.

Case Studies

  • O-Glycosylation in Cancer :
    • A study demonstrated that UDP-GalNAc plays a significant role in the O-glycosylation of mucins, which are often overexpressed in cancer cells. This modification can enhance tumor progression and metastasis by altering cell adhesion properties .
  • Role in Metabolism :
    • Recent research indicates that uridine supplementation can enhance metabolic activity in pancreatic cancer cells under glucose-deprived conditions. The study highlighted how uridine-derived ribose contributes to cellular metabolism, suggesting potential therapeutic avenues for targeting cancer metabolism .
  • Food Intake Regulation :
    • A clinical trial investigating uridine monophosphate (UMP) found that elevated circulating uridine levels did not significantly alter food intake behavior, indicating a complex regulatory role of uridine and its derivatives in metabolic processes .

Comparative Analysis with Other Nucleotide Sugars

Compound NameChemical FormulaUnique Features
Uridine 5'-diphospho-D-glucose disodium saltC17H25N3Na2O17P2Major role in glucose metabolism; different sugar moiety
Uridine 5'-diphospho-N-acetyl-D-glucosamineC17H25N3Na2O17P2Involved in chitin synthesis; distinct from galactose
Uridine 5'-diphospho-L-fucose disodium saltC17H25N3Na2O17P2Important for fucosylation; different sugar structure

UDP-GalNAc stands out due to its specific involvement in galactose-related biosynthetic pathways and its significance in both human health and disease contexts .

Applications

UDP-GalNAc has diverse applications across various fields:

  • Biotechnology : Used as a substrate for GalNAc-Ts in recombinant protein production.
  • Pharmaceuticals : Investigated for its potential as a therapeutic agent targeting glycosylation-related diseases.
  • Diagnostics : Utilized in assays to measure glycosylation patterns of proteins, aiding in disease diagnosis.

Properties

IUPAC Name

disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWKMJZFIJNGES-AMMUOFBGSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3Na2O17P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108320-87-2
Record name Uridine 5'-diphospho-N-acetylgalactosamine disodium
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine 5'-diphospho-N-acetylgalactosamine disodium salt
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Uridine 5'-diphospho-N-acetylgalactosamine disodium salt
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Uridine 5'-diphospho-N-acetylgalactosamine disodium salt
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Uridine 5'-diphospho-N-acetylgalactosamine disodium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.